![molecular formula C19H30N2O2 B2810330 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine CAS No. 701970-66-3](/img/structure/B2810330.png)
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine, also known as A-366, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Cytotoxic Activities
- Antibacterial Efficacy : Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, including structures similar to 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine, have demonstrated potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. One specific compound showed significant biofilm inhibition activities compared to the reference antibiotic Ciprofloxacin, indicating its potential as a strong antibacterial agent (Mekky & Sanad, 2020).
- Cytotoxic Activities : The study also explored the cytotoxic activities of these compounds, revealing their potential in further medical applications.
Neuroprotective and Antioxidant Properties
- Alzheimer's Disease Treatment : A study on dimethyl-carbamic acid derivatives, closely related to the piperazine structure, indicated their potential as multi-target therapeutic neuroprotective agents for treating Alzheimer's disease. These compounds showed acetylcholinesterase inhibition and antioxidant properties, suggesting their significance in neuroprotective strategies (Lecanu et al., 2010).
Antimicrobial Studies
- Antimicrobial Evaluation : Piperazine derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. Among these, some compounds demonstrated excellent antibacterial and antifungal activities, highlighting the potential of piperazine structures in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Therapeutic Applications in Central Nervous System Disorders
- Central Pharmacological Activity : Piperazine derivatives, including structures similar to 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine, are known for their central pharmacological activity, particularly in activating the monoamine pathway. These compounds have been researched for therapeutic applications in antipsychotic, antidepressant, and anxiolytic drugs, demonstrating the versatility of the piperazine moiety in medicinal chemistry (Brito, Moreira, Menegatti, & Costa, 2018).
Anticancer Properties
- Antiproliferative Activity : Research on novel 1-(2-aryl-2-adamantyl)piperazine derivatives showed antitumor properties against various cancer cell lines, including HeLa cervical carcinoma and MDA MB 231 breast cancer. These findings suggest the potential of piperazine derivatives in anticancer drug development (Fytas et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine is acetylcholinesterase (AChE) . AChE is an enzyme that belongs to the cholinesterase family. Its main biological function is to terminate impulse transmission at cholinergic synapses by catalyzing the rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine acts as an inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the brain. This can help improve cognitive function and memory .
Biochemical Pathways
The compound’s action on AChE affects the cholinergic pathway . This pathway involves the neurotransmitter acetylcholine and plays a crucial role in memory and cognition. By inhibiting AChE and increasing acetylcholine levels, the compound can potentially alleviate symptoms of cognitive decline .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function and memory . This makes 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Eigenschaften
IUPAC Name |
1-[4-(3,5-dimethyladamantane-1-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(22)20-4-6-21(7-5-20)16(23)19-10-15-8-17(2,12-19)11-18(3,9-15)13-19/h15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXDFVIPKURLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)(CC(C4)(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2810249.png)
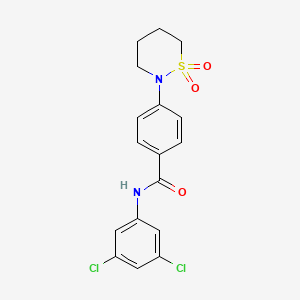
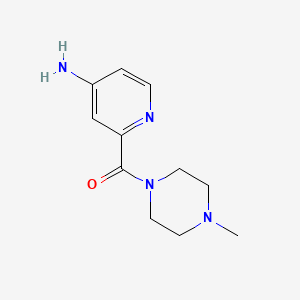

![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2810256.png)
![5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2810257.png)
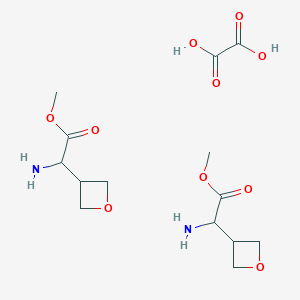

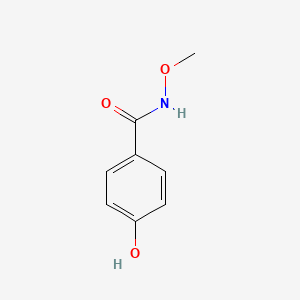
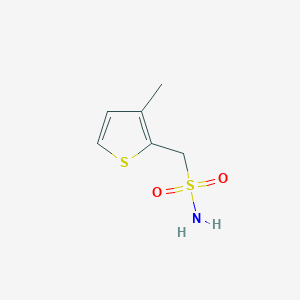
![benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2810264.png)
![[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2810265.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2810268.png)